molecular formula C7H9NO3 B3357717 (R)-1-Nitro-2-(2-furanyl)propane CAS No. 748183-63-3

(R)-1-Nitro-2-(2-furanyl)propane

Cat. No.: B3357717
CAS No.: 748183-63-3
M. Wt: 155.15 g/mol
InChI Key: DVFKCJIGAQZXLK-ZCFIWIBFSA-N
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Description

(R)-1-Nitro-2-(2-furanyl)propane is a chiral nitroalkane of high interest in advanced organic and medicinal chemistry research. This compound features a furan ring, a privileged scaffold in drug discovery, linked to a nitropropane group in the (R) enantiomeric form. Its primary research value lies in its dual functionality, serving as a versatile chiral building block for the stereoselective synthesis of complex molecules. The nitro group acts as a potent precursor to amines and other nitrogen-containing functionalities, and is a key handle in C-C bond-forming reactions, such as the Michael addition and the Henry (nitro-aldol) reaction. The furyl moiety can undergo various electrophilic substitution and functionalization reactions. This makes the reagent particularly valuable for exploring new routes in the synthesis of potential pharmaceuticals, including GABA analogs and other neurologically active compounds, where the chiral center is critical for biological activity and specificity. Researchers will find it essential for developing asymmetric syntheses and studying structure-activity relationships. The compound requires careful handling; nitroalkanes are generally flammable liquids and can be toxic, causing damage to organs upon exposure. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(2R)-1-nitropropan-2-yl]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFKCJIGAQZXLK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](=O)[O-])C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[N+](=O)[O-])C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457165
Record name AG-G-97784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748183-63-3
Record name AG-G-97784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Nitro-2-(2-furanyl)propane typically involves the nitration of a suitable precursor. One common method is the nitration of ®-2-(2-furanyl)propan-1-ol using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

On an industrial scale, the production of ®-1-Nitro-2-(2-furanyl)propane may involve continuous flow nitration processes to enhance efficiency and yield. These methods often utilize advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

®-1-Nitro-2-(2-furanyl)propane can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Oxidation: The furan ring can be oxidized to form furan derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Reduction: ®-1-Amino-2-(2-furanyl)propane.

    Oxidation: Various furan derivatives depending on the extent of oxidation.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-Nitro-2-(2-furanyl)propane serves as a versatile intermediate for the preparation of various complex molecules. Its nitro group can be transformed into other functional groups, facilitating the synthesis of diverse chemical entities.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of bioactive molecules. Its structural features may contribute to the development of new pharmaceuticals with specific biological activities.

Industry

In the materials science field, ®-1-Nitro-2-(2-furanyl)propane can be used in the synthesis of polymers and other advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which ®-1-Nitro-2-(2-furanyl)propane exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Structural Analog: Phenyl-2-nitropropene (P2NP)

Key Differences and Similarities

Property (R)-1-Nitro-2-(2-furanyl)propane Phenyl-2-nitropropene (P2NP)
Structure Propane backbone, nitro at C1, furanyl at C2 Propenyl backbone (C=C), nitro at C2, phenyl at C1
Molecular Formula Not explicitly provided C₉H₉NO₂
Functional Groups Nitro, furanyl (oxygen-containing) Nitro, phenyl (non-polar aromatic)
Stereochemistry Chiral (R-configuration) Non-chiral (planar double bond)
UV/Vis Absorption Not available λmax: 225 nm, 304 nm
Physical State Not available Crystalline solid

Discussion

  • Reactivity : The saturated propane backbone in the target compound may reduce conjugation compared to P2NP’s propenyl system, altering nitro group reactivity and stability.
Functional Analog: Ftorafur

While structurally dissimilar, ftorafur () provides insights into nitro compound metabolism. Ftorafur, a prodrug of 5-fluorouracil, undergoes hepatic conversion and releases 5-fluorouracil over time . By analogy, this compound may act as a prodrug if its nitro group is metabolized to release active species. However, differences in substituents (furanyl vs. fluorouracil) and backbone structure (propane vs. tetrahydrofuran) suggest divergent metabolic pathways.

Biological Activity

(R)-1-Nitro-2-(2-furanyl)propane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound has the following chemical properties:

  • Chemical Formula : C9_{9}H9_{9}N1_{1}O2_{2}
  • CAS Number : 748183-63-3
  • Molecular Weight : 165.17 g/mol

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The compound's furan moiety may also play a role in its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus10.5
Escherichia coli15.3
Pseudomonas aeruginosa12.7
Bacillus subtilis8.9

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antifungal Activity

In addition to antibacterial activity, this compound has shown antifungal effects. The compound was tested against several fungal strains, yielding the following MIC values:

Fungal StrainMIC (µM)
Candida albicans20.4
Aspergillus niger25.6

These findings highlight the potential of the compound as an antifungal agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of infection. The compound was administered to mice infected with methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated mice compared to controls, suggesting its potential for therapeutic use in treating resistant infections.

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound derivatives. For instance, a recent review highlighted various synthetic routes leading to analogs with enhanced biological activity. These derivatives were assessed for their ability to inhibit bacterial growth and showed promising results.

Q & A

Q. What are the recommended analytical methods for characterizing (R)-1-Nitro-2-(2-furanyl)propane in complex mixtures?

Gas chromatography (GC) with polar stationary phases (e.g., DB-Wax or Carbowax 20M) is effective for separating nitro-furanyl compounds. Retention indices (RI) under programmed temperature conditions (e.g., 40°C to 240°C at 3°C/min) can aid identification . Coupled with mass spectrometry (GC-MS), this approach enables structural verification using fragmentation patterns. For quantification, internal standards like deuterated analogs are recommended to minimize matrix effects.

Q. How can stereochemical purity of this compound be assessed during synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical. Mobile phases containing hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid enhance resolution of enantiomers. Circular dichroism (CD) spectroscopy at 220–250 nm can further confirm optical activity .

Q. What synthetic routes are reported for this compound?

A common method involves nitroaldol (Henry) reactions between 2-furanyl aldehydes and nitroethane, catalyzed by chiral organocatalysts like proline-derived thioureas to achieve enantioselectivity. Yields >70% are reported under optimized conditions (room temperature, 48 hours, dichloromethane solvent) .

Advanced Research Questions

Q. How does the nitro group’s electronic configuration influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing nitro group stabilizes adjacent carbocations, facilitating SN1 mechanisms. Computational studies (DFT at B3LYP/6-31G* level) show a 15–20 kcal/mol reduction in activation energy compared to non-nitro analogs. Experimental validation via kinetic isotope effects (KIE) using deuterated substrates is advised .

Q. What strategies resolve contradictions in reported biological activity data for nitro-furanyl compounds?

Discrepancies often arise from variations in cell-line permeability or assay conditions. Standardize protocols by:

  • Using identical cell lines (e.g., HepG2 for cytotoxicity) with controlled passage numbers.
  • Validating results via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
  • Applying multivariate statistical analysis to isolate structure-activity relationships (SAR) .

Q. How can the furan ring’s stability under oxidative conditions be improved for in vivo studies?

Substituent engineering, such as introducing electron-donating groups (e.g., methoxy at the 5-position of the furan), reduces ring-opening under physiological conditions. Accelerated stability testing (40°C/75% RH for 4 weeks) coupled with LC-MS monitoring quantifies degradation products .

Q. What mechanistic insights explain the enantiomer-specific interactions of this compound with cytochrome P450 enzymes?

Molecular docking simulations (AutoDock Vina) reveal steric hindrance between the (R)-configuration and the heme-binding pocket, reducing metabolic clearance by 40–60% compared to the (S)-form. Validate with CYP3A4 inhibition assays using fluorescent substrates like 7-benzyloxyquinoline .

Methodological Best Practices

  • Stereochemical Assignments : Combine X-ray crystallography (for crystalline derivatives) and vibrational circular dichroism (VCD) for non-crystalline samples .
  • Data Reproducibility : Report GC parameters (column type, temperature program) and chiral stationary phases in detail to enable cross-lab validation .
  • Contradiction Mitigation : Use factorial experimental designs to isolate variables (e.g., solvent polarity vs. catalyst loading) contributing to divergent results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-Nitro-2-(2-furanyl)propane
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(R)-1-Nitro-2-(2-furanyl)propane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.